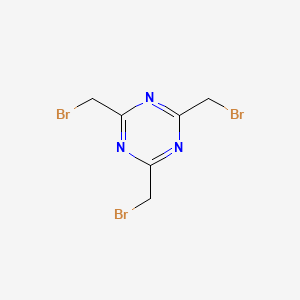
2,4,6-Tris(bromomethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(bromomethyl)-1,3,5-triazine: is a chemical compound with the molecular formula C6H3Br3N3 It is a triazine derivative, characterized by three bromomethyl groups attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(bromomethyl)-1,3,5-triazine typically involves the bromination of 2,4,6-trimethyl-1,3,5-triazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of methyl groups with bromomethyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tris(bromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted triazine derivatives.
Oxidation: The compound can be oxidized to form triazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in organic synthesis or as intermediates in the production of advanced materials.
Applications De Recherche Scientifique
2,4,6-Tris(bromomethyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of dendrimers and other complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of flame retardants, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(bromomethyl)-1,3,5-triazine involves the reactivity of its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. This reactivity makes the compound useful in modifying other molecules and creating new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(chloromethyl)-1,3,5-triazine: Similar to the bromomethyl derivative but with chloromethyl groups. It has similar reactivity but different physical properties.
2,4,6-Tris(methyl)-1,3,5-triazine: The parent compound with methyl groups instead of bromomethyl groups. It is less reactive but serves as a precursor for the bromomethyl derivative.
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains aminomethyl groups, making it more nucleophilic and suitable for different types of reactions.
Uniqueness: 2,4,6-Tris(bromomethyl)-1,3,5-triazine is unique due to its high reactivity and versatility in chemical synthesis. The presence of bromomethyl groups allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
30361-99-0 |
|---|---|
Formule moléculaire |
C6H6Br3N3 |
Poids moléculaire |
359.84 g/mol |
Nom IUPAC |
2,4,6-tris(bromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H6Br3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2 |
Clé InChI |
ONLWKCNYDCIGCZ-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NC(=N1)CBr)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


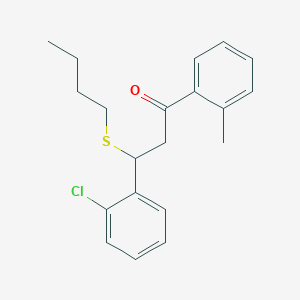
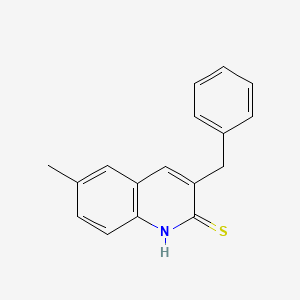
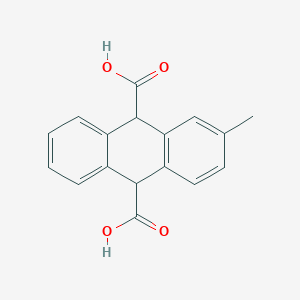
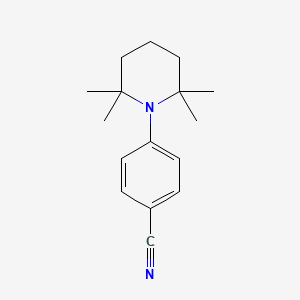
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)

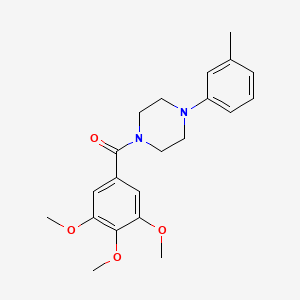
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
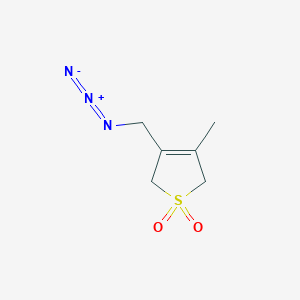
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
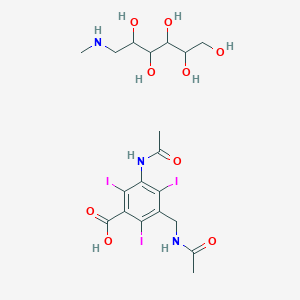
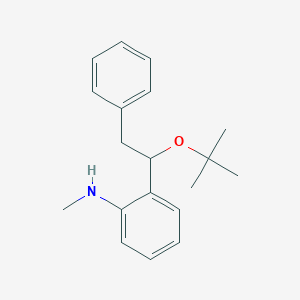
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)
